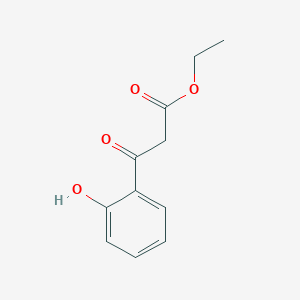
Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-hydroxyphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Claisen condensation of ethyl acetate with 2-hydroxybenzaldehyde in the presence of a base such as sodium ethoxide. This reaction results in the formation of this compound as the main product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as sulfuric acid or sodium ethoxide is common in these processes to facilitate the esterification or condensation reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., HCl, HBr), bases (e.g., NaOH, KOH)
Major Products Formed
Oxidation: Formation of 3-(2-hydroxyphenyl)-3-oxopropanoic acid
Reduction: Formation of ethyl 3-(2-hydroxyphenyl)-3-hydroxypropanoate
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Wirkmechanismus
The mechanism of action of ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate is primarily based on its ability to undergo various chemical reactions. The hydroxy and keto groups on the phenyl ring allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to potential biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate can be compared with other similar compounds such as ethyl 3-(2-hydroxyphenyl)-3-hydroxypropanoate and ethyl 3-(2-hydroxyphenyl)-3-oxobutanoate These compounds share similar structural features but differ in the functional groups attached to the phenyl ring
List of Similar Compounds
- Ethyl 3-(2-hydroxyphenyl)-3-hydroxypropanoate
- Ethyl 3-(2-hydroxyphenyl)-3-oxobutanoate
- Ethyl 3-(2-hydroxyphenyl)-3-oxopentanoate
Eigenschaften
IUPAC Name |
ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,12H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLHAVKCWQOVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
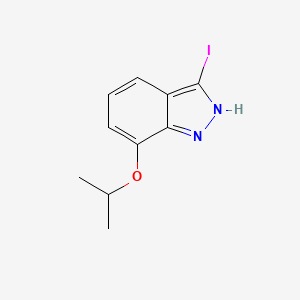
![Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13004631.png)
![Methyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B13004635.png)

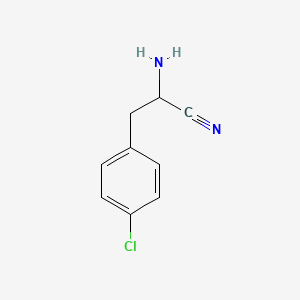
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine](/img/structure/B13004665.png)

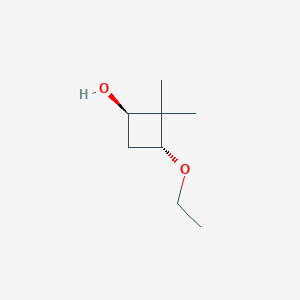
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13004681.png)
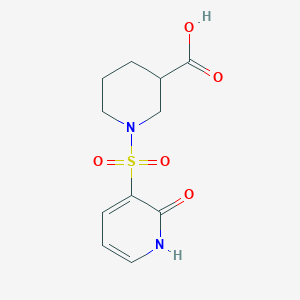
![4-Amino-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B13004687.png)


![Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13004703.png)
